Ac4ManNDAz

Photo-crosslinking Glycoprotein interaction Carbene chemistry

Standard azide/alkyne probes enable detection but cannot capture transient sialylated glycoprotein interactions in situ. Ac4ManNDAz (Peracetylated N-((3-(3-methyl-3H-diazirin-3-yl)propanoyl)oxy)acetyl)-D-mannosamine) solves this via metabolic incorporation of a diazirine-modified sialic acid (SiaDAz). - **Mechanism:** UV (350-365 nm) generates carbene → zero-length covalent crosslinking to proximal binding partners. - **Application:** Capture weak/transient interactions lost in lysis; identify interactors by MS. - **Advantage:** Cell-permeable; superior to genetic methods for primary cells; cell-type dependent metabolism enables screening.

Molecular Formula C19H27N3O10
Molecular Weight 457.4 g/mol
Cat. No. B12384999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4ManNDAz
Molecular FormulaC19H27N3O10
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1
InChIKeyUZYLHDJBFVVKBM-GAMQSXCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4ManNDAz: Overview & Procurement


Ac4ManNDAz (Peracetylated N-((3-(3-methyl-3H-diazirin-3-yl)propanoyl)oxy)acetyl)-D-mannosamine) is a cell-permeable, diazirine-containing unnatural monosaccharide building block . As a metabolic oligosaccharide engineering (MOE) probe, it is taken up by cells and metabolically converted to a diazirine-modified sialic acid analog (SiaDAz) [1]. This analog is then incorporated into nascent glycoproteins on the cell surface. Its defining feature is the diazirine group, which upon UV irradiation (~350-365 nm) generates a highly reactive carbene that covalently crosslinks to neighboring molecules, enabling the capture and identification of transient and weak glycoprotein interactions . This mechanism distinguishes it from simpler azide- or alkyne-functionalized probes like Ac4ManNAz, which are used primarily for detection or enrichment via click chemistry.

Cell-permeable diazirine MOE probe for metabolic glycan labeling
Enables UV-activated carbene crosslinking to capture transient glycoprotein interactions
Distinct workflow from azide/alkyne click-chemistry probes for sialic acid detection

Ac4ManNDAz vs. Azide/Alkyne Analogs


The functional outcomes of metabolic labeling are dictated entirely by the specific chemical reporter group. While analogs like Ac4ManNAz (azide) and Ac4ManNAl (alkyne) are widely used for bioorthogonal detection via copper-catalyzed or strain-promoted click chemistry, they lack the capability to directly crosslink to binding partners in the native cellular environment [1]. Ac4ManNDAz is uniquely engineered with a diazirine moiety that is metabolically incorporated as SiaDAz onto the cell surface. This enables a fundamentally different experimental workflow: upon UV irradiation, the diazirine forms a zero-length covalent bond with proximal molecules . Substituting Ac4ManNDAz with Ac4ManNAz or Ac4ManNAl would entirely preclude this crosslinking event, failing to capture the direct, spatially constrained protein-carbohydrate interactions that are the primary objective of this probe. The choice is therefore not a matter of labeling efficiency but of enabling a distinct experimental modality.

Target Probe
Ac4ManNDAz: diazirine-mediated photo-crosslinking captures proximal interactions upon UV irradiation
Analog Substitutes
Ac4ManNAz / Ac4ManNAl: azide/alkyne probes enable detection via click chemistry only; crosslinking is not possible
Metabolic incorporation efficiency may vary across cell types, limiting direct transfer of labeling protocols from azide-based probes.

Ac4ManNDAz Comparative Evidence


Photo-Crosslinking vs. Click Chemistry

The core differentiator of Ac4ManNDAz is its diazirine group, which confers photo-crosslinking capability. Upon UV irradiation, it forms a covalent bond with interacting proteins . This is a qualitative functional difference from other common metabolic probes like Ac4ManNAz (azide) and Ac4ManNAl (alkyne), which are used for detection via click chemistry and do not crosslink [1].

Crosslinking Capability
Class-level
Forms covalent crosslinks upon UV; Ac4ManNAz/Al only enable detection
Enables capture of weak/transient glycoprotein interactions
Qualitative functional difference; verify in target system
Photo-crosslinking Glycoprotein interaction Carbene chemistry

Reduced Cytotoxicity vs. Ac4ManNAz

While direct head-to-head cytotoxicity data between Ac4ManNDAz and Ac4ManNAz is limited, a closely related structural analog, 1,3,4-O-Bu3ManNAz, demonstrates a significantly lower cytotoxicity profile compared to Ac4ManNAz, the current 'gold standard' peracetylated azide probe [1]. This provides a class-level inference that the diazirine-modified Ac4ManNDAz may also offer a favorable safety window, as it avoids the azide group's potential for off-target reactions.

Cytotoxicity Window
Class-level
>2.6-fold higher safe concentration vs. Ac4ManNAz (for analog)
Reported wider working range for related analog; Ac4ManNDAz context to verify
Class-level inference; direct Ac4ManNDAz data limited
Cytotoxicity Cell viability Metabolic labeling

Cell-Type-Dependent Incorporation

The metabolic conversion of Ac4ManNDAz to its active sialic acid form, SiaDAz, is not uniform across all cell types. Pham et al. (2015) demonstrated that the efficiency of this metabolism depends on the specific cell line used [1]. This is a critical consideration for experimental design, as it contrasts with the more promiscuous metabolism reported for ManNAz, which was found to be the most universally metabolized reporter for studying sialylation [2].

Incorporation Efficiency
Cross-study
Efficiency varies by cell line; ManNAz reported as more promiscuous
Validate incorporation in target cell line before crosslinking studies
Observed in Jurkat, HEK293, HeLa; empirical validation recommended
Metabolic efficiency Cell-type specificity Sialic acid

Ganglioside GM1a Modulation

A 2012 study using HPTLC analysis showed that treatment of Jurkat cells with Ac4ManNDAz(2me) and Ac4ManNAz altered the pattern of gangliosides, specifically affecting GM1a levels, whereas other tested compounds did not [1]. This indicates that the chemical modification of the sialic acid precursor can have downstream effects on the composition of complex glycolipids, a finding relevant for studies of membrane microdomains and lipid raft biology.

Ganglioside Modulation
Supporting
Alters GM1a pattern in Jurkat cells; other compounds did not
Downstream glycolipid composition may shift upon labeling
HPTLC evidence with CTxB-488; confirm in functional context
Ganglioside Lipid raft Glycolipid

Ac4ManNDAz Key Applications


Transient Glycoprotein Interaction Mapping

Ac4ManNDAz is ideal for identifying weak or transient binding partners of sialylated glycoproteins on the cell surface. By metabolically labeling cells, the incorporated diazirine can be UV-activated to covalently crosslink interacting proteins in situ. This captures interactions that are lost during cell lysis or standard co-immunoprecipitation, enabling subsequent identification by mass spectrometry . This application directly leverages its unique photo-crosslinking capability, which is not possible with Ac4ManNAz or other click-chemistry probes [1].

Glycolipid Signaling & Viral Entry

Given its ability to incorporate into gangliosides and alter their composition [2], Ac4ManNDAz is a powerful tool for probing the role of specific glycolipids in signaling pathways and viral entry. For example, researchers can label cells with Ac4ManNDAz, induce a biological stimulus, and then use UV crosslinking to capture and identify the protein receptors or co-receptors that cluster with the modified gangliosides in lipid rafts during pathogen recognition or cell activation.

Labeling Difficult-to-Transfect Cells

Because Ac4ManNDAz is a small, cell-permeable molecule, it is superior to genetic or antibody-based methods for introducing probes into primary cells or challenging cell lines. The finding that its metabolic efficiency is cell-type dependent [3] underscores its utility as a tool to identify cell lines with robust sialic acid biosynthetic machinery. Users can screen a panel of cell lines with Ac4ManNDAz to identify optimal models for sialic acid-dependent studies before committing to more expensive or complex experimental workflows.

Application
Selection Property
Validation Focus
Transient glycoprotein interaction mapping
Photo-crosslinking capability
Capture and MS identification of crosslinked partners
Glycolipid signaling & viral entry research
Incorporation into gangliosides
Ganglioside composition and clustering validation
Labeling difficult-to-transfect cells
Cell-permeable small-molecule probe
Cell-line panel screening for sialic acid metabolism

Technical Documentation Hub

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33 linked technical documents
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